

(R)-3-Hydroxydihydrofuran-2(3H)-one literature review

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Compound of Interest

Compound Name: (R)-3-Hydroxydihydrofuran-2(3H)-one

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An In-depth Technical Guide to **(R)-3-Hydroxydihydrofuran-2(3H)-one**: Synthesis, Characterization, and Application

Executive Summary

(R)-3-Hydroxydihydrofuran-2(3H)-one, a chiral γ -butyrolactone, represents a cornerstone synthon in modern asymmetric synthesis. Its intrinsic chirality and versatile functionality make it an invaluable starting material for the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, delving into the nuanced methodologies for its synthesis, rigorous techniques for its characterization, and its strategic application in medicinal chemistry. We will explore the causality behind various synthetic choices, from chemoenzymatic pathways that leverage enzyme stereoselectivity to purely chemical asymmetric routes. This document is designed not merely as a collection of protocols, but as a self-validating system of knowledge, grounded in authoritative literature to empower researchers in their pursuit of novel therapeutics.

Introduction: The Versatile Chiral Building Block

(R)-3-Hydroxydihydrofuran-2(3H)-one is a member of the furanone class of organic compounds, specifically a saturated γ -butyrolactone bearing a hydroxyl group at the alpha position to the carbonyl.^[1] This seemingly simple structure is rich in chemical potential, offering multiple reaction sites and, most critically, a defined stereocenter. This chiral integrity is

paramount in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile.

Nomenclature and Structure

The compound is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching.

- Systematic IUPAC Name: (R)-3-hydroxyoxolan-2-one[2]
- Common Synonyms: (R)- α -Hydroxy- γ -butyrolactone, Dihydro-3(R)-hydroxy-2(3H)-furanone[3][4][5]
- CAS Number: 19444-84-9 (for the racemic mixture)[3][4][5][6][7][8]

The "(R)" designation refers to the stereochemical configuration at the C3 carbon, as determined by the Cahn-Ingold-Prelog priority rules. This specific enantiomer is a highly sought-after intermediate in the pharmaceutical industry.[9]

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₄ H ₆ O ₃	[1][2]
Molecular Weight	102.09 g/mol	[1][4][7]
Appearance	Colorless to Yellow Viscous Liquid	[4][5][8]
Boiling Point	133 °C @ 10 mmHg	[5]
Density	~1.309 g/mL at 25 °C	[5]
Refractive Index	~1.468 (n _{20/D})	[5]
Storage	Store in a cool, dark place under an inert atmosphere; moisture sensitive	[4][7]

Significance in Medicinal Chemistry

The furanone core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibition properties.[1][10] The true value of **(R)-3-Hydroxydihydrofuran-2(3H)-one**, however, lies in its role as a versatile chiral synthon.[1][3] Its hydroxyl and lactone functionalities can be manipulated with high stereocontrol to introduce new chiral centers and build molecular complexity. It serves as a key starting material for the synthesis of:

- Modified Oligonucleotides: Used to create seco-pseudonucleoside synthons for therapeutic nucleic acids.[3][11]
- Novel Heterocycles: As a precursor for complex heterocyclic systems like δ-azaproline.[5]
- Antiepileptic Drugs: The related structure, (R)-4-propyldihydrofuran-2(3H)-one, is a key intermediate in the synthesis of Brivaracetam, highlighting the importance of the (R)-configured lactone core in pharmacologically active agents.[12]

Synthetic Strategies for Enantiopure 3-Hydroxy- γ -butyrolactones

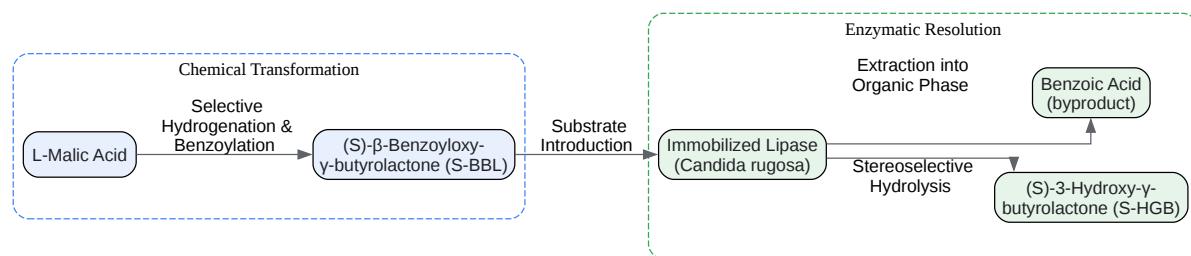
The synthesis of enantiomerically pure hydroxy- γ -butyrolactones is a topic of significant research, with both chemical and biological methods being developed.[13] The choice of a synthetic route is often a balance between cost, scalability, enantiomeric purity, and environmental impact.

Chemoenzymatic Synthesis

Chemoenzymatic routes are highly effective, leveraging the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to transform prochiral substrates. A prominent strategy for the synthesis of the opposite enantiomer, (S)-3-hydroxy- γ -butyrolactone, provides a powerful template for understanding this approach.

Conceptual Workflow: Synthesis of (S)-3-HGB from L-Malic Acid

This established large-scale process demonstrates the power of combining chemical and enzymatic steps.[9]



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Caption: Chemoenzymatic workflow for (S)-3-HGB synthesis.

Causality Behind Experimental Choices:

- Starting Material: L-Malic acid is an inexpensive, naturally occurring chiral molecule, providing a cost-effective entry into the chiral pool.[9][13]
- Enzyme Selection: Lipase from *Candida rugosa* was identified as a highly efficient enzyme for the specific hydrolysis of the (S)-benzoyloxy intermediate.[9] The choice of enzyme is critical and is often determined through extensive screening to find the best combination of activity, selectivity, and stability.
- Immobilization: Immobilizing the lipase on a polymeric support (e.g., Amberlite XAD-7) simplifies product recovery, prevents emulsion formation, and enhances enzyme stability, making it suitable for large-scale industrial processes.[9]
- Two-Phase System: An organic solvent-aqueous two-phase system (e.g., tert-butyl methyl ether and water) is employed to continuously extract the benzoic acid byproduct.[9] This prevents a decrease in pH, which could denature the enzyme, thereby maintaining stable activity without the need for constant pH adjustment.[9]

Biocatalytic and Fermentative Routes

Direct production of chiral molecules from renewable resources using engineered microorganisms is a frontier in green chemistry. While many studies focus on the (S)-enantiomer, the principles are adaptable.

An efficient biosynthetic pathway for optically pure (S)-3-hydroxy- γ -butyrolactone [(S)-3HyBL] has been successfully established in engineered *Escherichia coli*.[14] This five-step pathway converts D-xylose, a renewable feedstock, into the target molecule with an enantiomeric excess (ee) of 99.3%. [14] The key steps involve:

- D-xylose dehydrogenase
- D-xylonolactonase
- D-xylonate dehydratase
- 2-keto acid decarboxylase

- Aldehyde dehydrogenase

This approach highlights the potential of metabolic engineering to create sustainable and highly selective production platforms.[\[13\]](#)[\[14\]](#) Developing a similar pathway for the (R)-enantiomer would likely involve screening for enzymes with the opposite stereopreference, a common strategy in biocatalysis.

Asymmetric Chemical Synthesis

Purely chemical methods often rely on asymmetric catalysis to induce chirality. One innovative approach for synthesizing related γ -butyrolactones involves a sequential asymmetric epoxidation of benzylidenecyclopropanes, followed by ring expansion and a Baeyer-Villiger oxidation.[\[15\]](#) This method can achieve high enantioselectivity (up to 91% ee) and demonstrates the power of modern organocatalysis to construct chiral lactone frameworks.[\[15\]](#) Another strategy involves the organocatalytic asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one starting from trans-2-hexen-1-al and nitromethane, which is noted for being economical and scalable.[\[12\]](#)

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the structure, purity, and enantiomeric excess of the synthesized **(R)-3-Hydroxydihydrofuran-2(3H)-one**.

NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for structural elucidation.

Technique	Key Observables / Characteristic Peaks
¹ H NMR	Signals corresponding to the methine proton adjacent to the hydroxyl group (CH-OH), the diastereotopic methylene protons of the ring, and the hydroxyl proton.
¹³ C NMR	Characteristic signals for the carbonyl carbon (C=O), the hydroxyl-bearing carbon (C-OH), and the other ring carbons. [1]
Mass Spec (GC-MS)	The molecular ion peak (M ⁺) and characteristic fragmentation patterns corresponding to the loss of water or other small fragments.

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric excess (ee) is the most critical analytical step. This is almost exclusively achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Chiral HPLC Analysis of 3-Hydroxy- γ -butyrolactone

- Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (ee) of the sample.
- Instrumentation:
 - HPLC system with a UV detector.
 - Chiral column (e.g., Chiralcel OD-H, Chiraldex AD-H, or equivalent).
- Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typical. The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized to achieve baseline separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~210 nm.

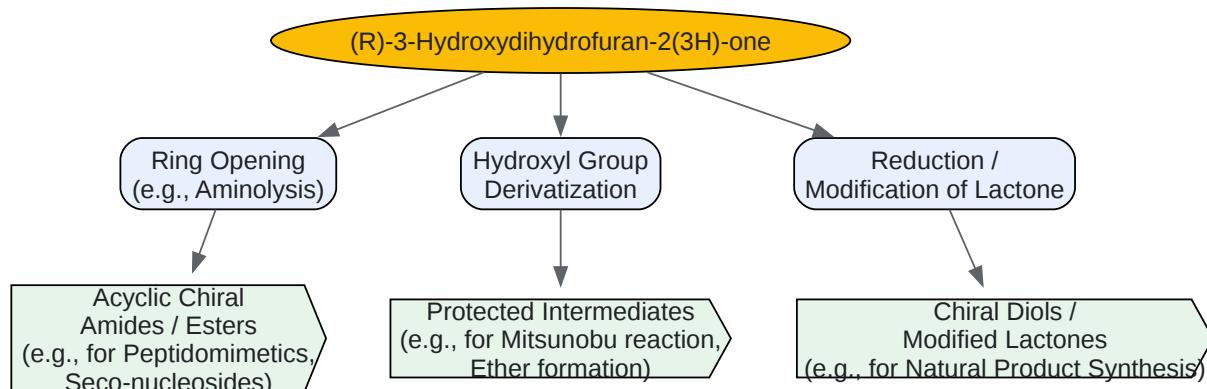
- Procedure:
 - Prepare a standard solution of the racemic mixture (1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.
 - Prepare a sample of the synthesized product at a similar concentration.
 - Inject both the standard and the sample onto the HPLC system.
 - Integrate the peak areas for both enantiomers in the sample chromatogram.
 - Calculate the enantiomeric excess using the formula: $ee (\%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] \times 100$
- Self-Validation: The method is validated by the clear, baseline separation of the two enantiomers in the racemic standard, ensuring that the peak integration is accurate and reliable.

Applications in the Synthesis of Bioactive Molecules

The utility of **(R)-3-Hydroxydihydrofuran-2(3H)-one** is best illustrated through its application in multi-step syntheses.

Workflow: General Utility as a Chiral Synthon

The diagram below illustrates the conceptual pathways through which the lactone can be transformed into more complex structures.



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